molecular formula C15H12N2OS B14760218 5-(4-Phenoxyphenyl)thiazol-2-amine

5-(4-Phenoxyphenyl)thiazol-2-amine

Cat. No.: B14760218
M. Wt: 268.3 g/mol
InChI Key: SSPNOCIYOXHSHK-UHFFFAOYSA-N
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Description

5-(4-Phenoxyphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 5-(4-Phenoxyphenyl)thiazol-2-amine typically involves the reaction of 4-phenoxyaniline with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or acetone .

Chemical Reactions Analysis

5-(4-Phenoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Phenoxyphenyl)thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, making it useful in drug discovery and development.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(4-Phenoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

5-(4-Phenoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

    4-Phenylthiazol-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.

    5-Phenyl-1,3-thiazolidine-2-thione: Another thiazole derivative with distinct chemical properties and applications.

    5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine: A related compound with a different heterocyclic ring system

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

5-(4-phenoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H12N2OS/c16-15-17-10-14(19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17)

InChI Key

SSPNOCIYOXHSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=C(S3)N

Origin of Product

United States

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